

Allyl p-toluenesulphonate CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allyl p-toluenesulphonate

Cat. No.: B1266245

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An In-depth Technical Guide to Allyl p-Toluenesulfonate for Researchers and Drug Development Professionals

Introduction

Allyl p-toluenesulfonate, also known as allyl tosylate, is a versatile organic reagent with significant applications in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the presence of two key functional groups: the allyl group, which can participate in a variety of carbon-carbon bond-forming reactions, and the tosylate group, an excellent leaving group that facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identification and Synonyms

The unambiguous identification of chemical compounds is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned a unique registry number to Allyl p-toluenesulfonate.

| Identifier | Value |
|------------|-----------------------------|
| CAS Number | 4873-09-0[1][2][3][4][5][6] |

The compound is also known by several synonyms in the scientific literature and chemical catalogs.

Synonyms

Allyl toluene-4-sulfonate[1]

p-Toluenesulfonic acid allyl ester[3]

Allyl tosylate[4]

prop-2-enyl 4-methylbenzenesulfonate[4][6]

4-Methylbenzenesulfonic acid allyl ester[3]

Allyl p-toluenesulphonate[4][6]

Physicochemical and Safety Data

A summary of the key physicochemical properties of Allyl p-toluenesulfonate is presented below, providing essential data for its handling and use in experimental setups.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₀ H ₁₂ O ₃ S[1][2][4][5][6] |
| Molecular Weight | 212.27 g/mol [1][2][4][5][6] |
| Appearance | Colorless to light yellow liquid[2][5] |
| Density | 1.180 g/mL at 20 °C[2][3][5] |
| Boiling Point | 135-140 °C at 0.5-1.0 Torr[3] |
| Refractive Index | n _{20/D} 1.523[2][3][5] |

Handling Allyl p-toluenesulfonate requires adherence to safety protocols due to its potential hazards.

| Safety Information | |
|--------------------------|---|
| Signal Word | Warning[2][5] |
| Hazard Statements | H315: Causes skin irritation[2][4][5] |
| | H319: Causes serious eye irritation[2][4][5] |
| | H335: May cause respiratory irritation[2][4][5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2][5] |

Synthesis of Allyl p-Toluenesulfonate

The synthesis of Allyl p-toluenesulfonate is typically achieved through the tosylation of allyl alcohol. A general and reliable method involves the reaction of the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While pyridine is a traditional choice, other organic bases are also effective. It is important to note that the synthesis of allylic tosylates can be challenging due to their propensity for rearrangements and elimination reactions[1]. A method utilizing p-toluenesulfonic anhydride with the corresponding alkoxide has been developed to mitigate some of these side reactions[1].

Experimental Protocol for Synthesis

This protocol describes a common laboratory-scale synthesis of Allyl p-toluenesulfonate from allyl alcohol and p-toluenesulfonyl chloride.

Materials:

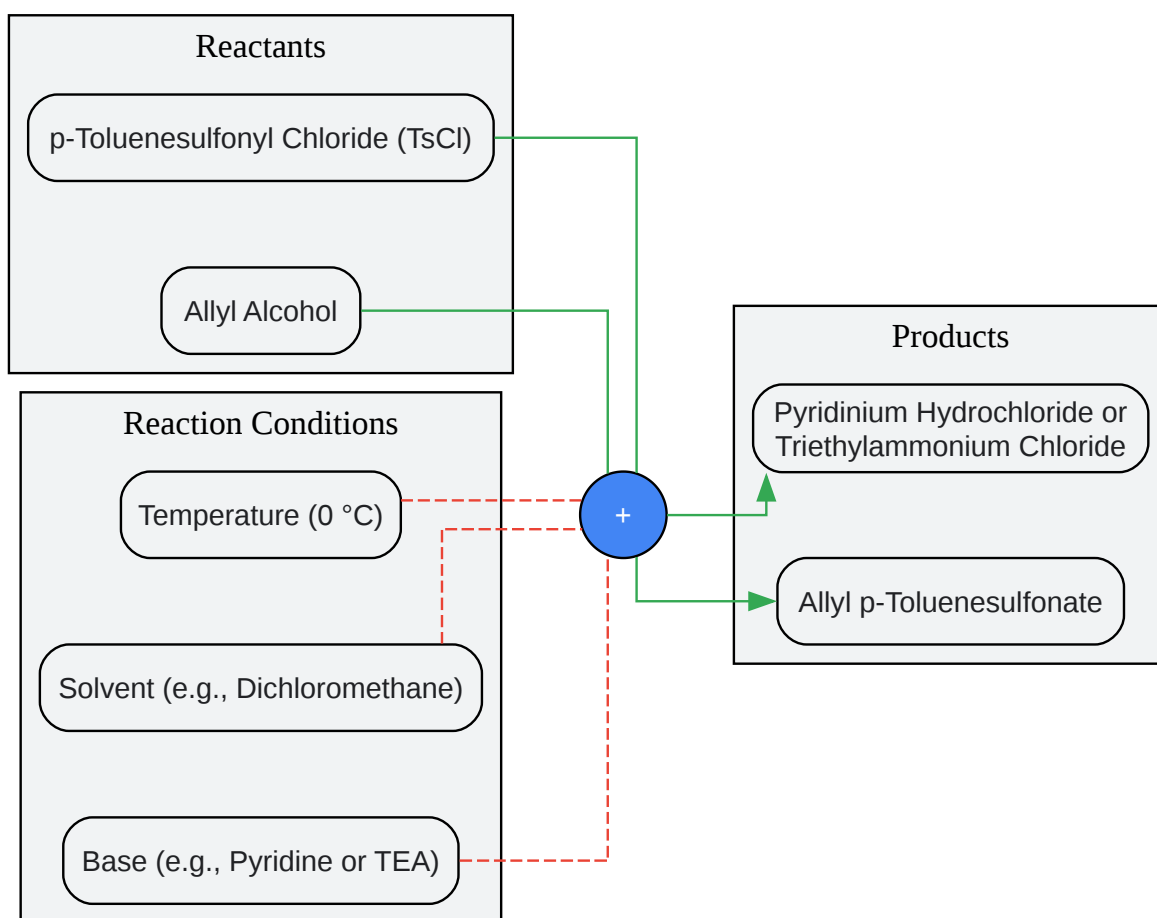
- Allyl alcohol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)

- Dichloromethane (DCM), anhydrous
- Diethyl ether
- 10% aqueous copper sulfate solution
- 10% aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Magnesium sulfate, anhydrous
- Round-bottomed flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq.) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- To the stirred solution, add 4-dimethylaminopyridine (catalytic amount, e.g., 0.05 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
- Slowly add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Once the reaction is complete, dilute the mixture with diethyl ether.

- Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous copper sulfate (to remove pyridine if used), 10% aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Allyl p-toluenesulfonate.
- The product can be further purified by column chromatography on silica gel if necessary.



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Synthesis of Allyl p-toluenesulfonate.

Applications in Organic Synthesis and Drug Development

Allyl p-toluenesulfonate is a valuable reagent in organic synthesis, primarily serving as an allylating agent. The tosylate moiety is an excellent leaving group, making the molecule susceptible to nucleophilic attack at the allylic carbon. This reactivity is harnessed in the construction of more complex molecules, a fundamental aspect of drug discovery and development.

Role as an Alkylating Agent

In the context of drug development, the introduction of an allyl group can be a key step in modifying a molecule's structure to enhance its biological activity[7]. Allyl p-toluenesulfonate provides a reactive allyl source for the alkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. Such reactions are integral to the synthesis of natural products and pharmaceutical agents[8]. The allyl group itself is a versatile functional handle that can be further elaborated through reactions such as ozonolysis, dihydroxylation, or cross-coupling reactions[9].

Experimental Protocol for Nucleophilic Substitution

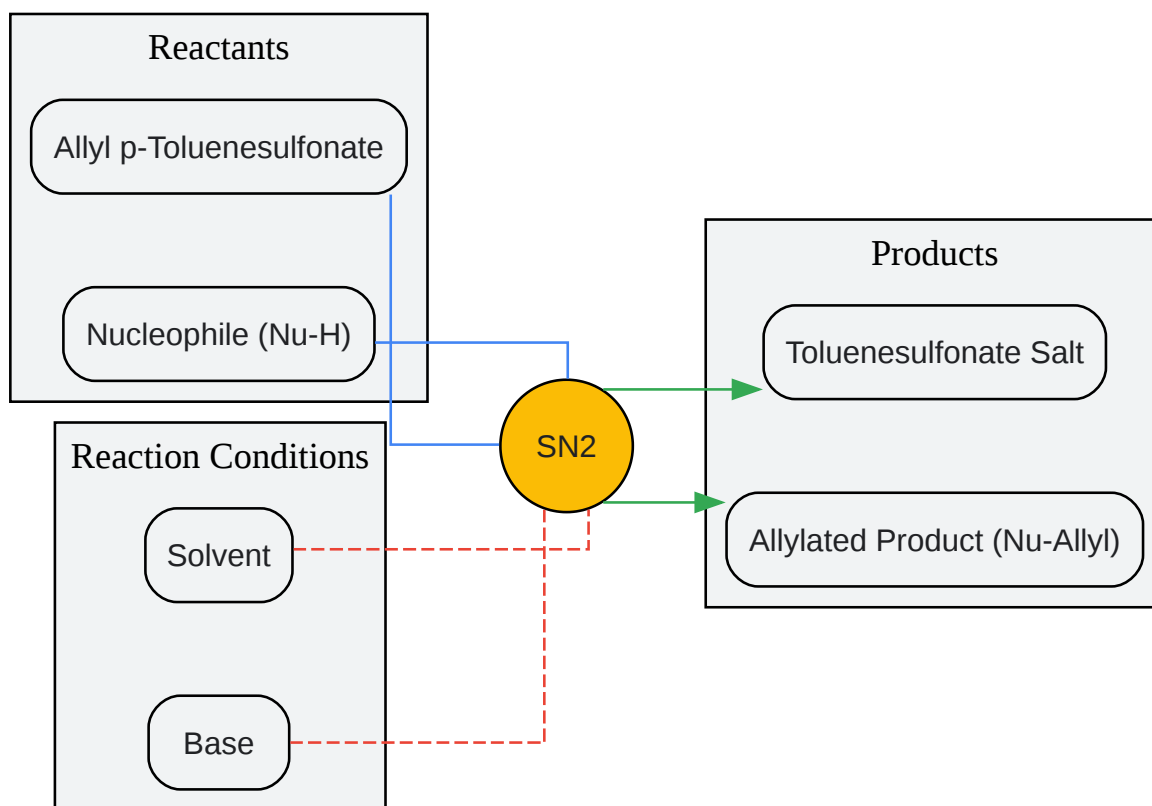
This protocol outlines a general procedure for the alkylation of a generic nucleophile (Nu-H) using Allyl p-toluenesulfonate.

Materials:

- Nucleophile (e.g., a phenol, amine, or thiol)
- Allyl p-toluenesulfonate
- Base (e.g., potassium carbonate, sodium hydride, or triethylamine)
- Solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran)
- Reaction vessel
- Magnetic stirrer
- Heating mantle or oil bath (if required)
- Standard work-up and purification equipment

Procedure:

- To a solution of the nucleophile (1.0 eq.) in an appropriate anhydrous solvent, add the base (1.1-1.5 eq.). If using a solid base like potassium carbonate, vigorous stirring is necessary. If using sodium hydride, handle with extreme care under an inert atmosphere.
- Stir the mixture at room temperature (or an appropriate temperature for deprotonation) for a designated period (e.g., 30 minutes).
- Add Allyl p-toluenesulfonate (1.0-1.2 eq.) to the reaction mixture.
- The reaction may be stirred at room temperature or heated to facilitate the substitution. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).
- Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.



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General Nucleophilic Substitution using Allyl p-toluenesulfonate.

Conclusion

Allyl p-toluenesulfonate is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its well-defined reactivity, commercial availability, and the versatility of the installed allyl moiety make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers in leveraging the synthetic potential of Allyl p-toluenesulfonate in their scientific endeavors.

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